
1-Iodo-3-nitrobenzene
Overview
Description
1-Iodo-3-nitrobenzene is an organic compound with the molecular formula C6H4INO2. It is a derivative of benzene, where an iodine atom and a nitro group are substituted at the first and third positions, respectively. This compound appears as a yellow crystalline solid and is known for its applications in organic synthesis and industrial chemistry .
Preparation Methods
1-Iodo-3-nitrobenzene can be synthesized through several methods. One common synthetic route involves the iodination of 3-nitrobenzene. This process typically uses iodine and a suitable oxidizing agent in the presence of a base. For example, 3-nitrobenzene can be reacted with iodine in the presence of sodium carbonate and chloroform, followed by treatment with dilute hydrochloric acid to yield this compound .
In industrial settings, the production of this compound may involve similar iodination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Iodo-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation, resulting in 3-iodoaniline.
Cross-Coupling Reactions: This compound is often used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds with various organoboron compounds.
Scientific Research Applications
Synthetic Chemistry
1-Iodo-3-nitrobenzene serves as a crucial intermediate in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions. Notably, it is involved in:
- Cross-Coupling Reactions : It is often utilized in palladium-catalyzed cross-coupling reactions to synthesize complex organic compounds. For instance, it has been used in the synthesis of 5-substituted pyrrolo[3,2-b]pyridine amides and other derivatives .
Pharmaceutical Development
The compound plays a significant role in the development of pharmaceuticals. Its nitro group can impart unique therapeutic properties to drugs. Some specific applications include:
- Synthesis of Nitro-containing Drugs : this compound is employed in the synthesis of various nitro-containing pharmaceutical agents, which are known for their biological activity against different diseases .
Material Science
In material science, this compound is utilized to produce specialty materials, such as:
- Polymers and Dyes : The incorporation of iodine and nitro groups enhances the properties of polymers and dyes, making them suitable for specific applications in industries like textiles and coatings .
Analytical Chemistry
This compound also finds utility in analytical chemistry as a reagent:
- Identification and Quantification : It aids in identifying and quantifying other chemical substances in complex mixtures, which is essential for quality control processes in various industries .
Environmental Studies
Researchers use this compound to study nitroaromatic pollutants:
- Pollutant Behavior Studies : Its application in environmental studies helps researchers understand the behavior of nitroaromatic compounds in ecosystems, contributing to the development of effective remediation strategies .
Case Study 1: Synthesis of Pyrrolo[3,2-b]pyridine Derivatives
A study demonstrated the synthesis of 5-substituted pyrrolo[3,2-b]pyridine amides using this compound as a key intermediate. The resulting compounds exhibited significant antiproliferative activity against melanoma cell lines, highlighting the pharmaceutical potential of this compound .
Case Study 2: Environmental Impact Assessment
Research involving the environmental behavior of nitroaromatic pollutants utilized this compound to model degradation pathways and assess remediation strategies. The findings provided insights into the fate of such pollutants in aquatic systems, aiding regulatory efforts .
Mechanism of Action
The mechanism of action of 1-iodo-3-nitrobenzene in chemical reactions involves the activation of the aromatic ring by the nitro group, making it more susceptible to nucleophilic attack. The iodine atom, being a good leaving group, facilitates substitution reactions. In reduction reactions, the nitro group undergoes a series of electron transfer steps, ultimately converting to an amino group .
Comparison with Similar Compounds
1-Iodo-3-nitrobenzene can be compared with other halogenated nitrobenzenes, such as:
1-Iodo-4-nitrobenzene: Similar in structure but with the nitro group at the fourth position, leading to different reactivity and applications.
1-Bromo-3-nitrobenzene: The bromine atom replaces iodine, resulting in slightly different chemical properties and reactivity.
1-Chloro-3-nitrobenzene: Chlorine substitution affects the compound’s reactivity and its use in various chemical reactions.
This compound is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
Biological Activity
1-Iodo-3-nitrobenzene, a halogenated aromatic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
This compound is characterized by the presence of an iodine atom and a nitro group on a benzene ring. The synthesis of this compound typically involves electrophilic substitution reactions, where iodine is introduced via iodination methods. For instance, aryl iodides can be synthesized from arylhydrazines using iodine in the presence of bases like cesium carbonate in dimethyl sulfoxide (DMSO) as a solvent .
Antimicrobial Properties
Numerous studies have reported the antimicrobial efficacy of halogenated aromatic compounds, including this compound. The minimal inhibitory concentration (MIC) values indicate potent activity against various bacterial strains. For instance, some derivatives exhibit MIC values ranging from 1.95 to 7.81 µg/mL against Gram-positive bacteria such as Staphylococcus epidermidis and Bacillus subtilis . The bactericidal effect is further supported by minimum bactericidal concentration (MBC) values that align closely with MIC results.
Table 1: Antimicrobial Activity of Iodinated Compounds
Compound | MIC (µg/mL) | MBC (µg/mL) | Bacterial Strains Tested |
---|---|---|---|
This compound | 1.95 - 7.81 | 3.91 - 62.5 | Staphylococcus epidermidis, Bacillus subtilis |
Other derivatives | 7.81 - 31.25 | 31.25 - 500 | Micrococcus luteus, other Gram-positive bacteria |
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in various cancer cell lines. Studies indicate that some derivatives can significantly inhibit cell proliferation, with IC50 values demonstrating effective cytotoxicity against human cancer cells such as MCF-7 and MV4-11 . For example, one study noted that certain compounds within this class could reduce cell viability to approximately 40% at a concentration of 75 µM, while others showed an increase in viability at lower doses .
Table 2: Cytotoxicity Data for Iodinated Compounds
Compound | Cell Line | IC50 (µM) | Effect on Cell Viability (%) |
---|---|---|---|
This compound | MCF-7 | ~46 | Decreased to ~40% at 75 µM |
Other derivatives | MV4-11 | <2 | Significant antiproliferative effect |
The biological activity of this compound can be attributed to its ability to interact with cellular targets, leading to disruption of cellular processes. The nitro group may play a crucial role in redox reactions within cells, potentially leading to oxidative stress and subsequent cell death in cancer cells . Additionally, the presence of iodine enhances the lipophilicity of the compound, facilitating better membrane penetration and bioavailability.
Case Studies
Several case studies have highlighted the potential therapeutic applications of iodinated compounds:
- Antimicrobial Resistance : A study demonstrated that derivatives of iodinated compounds exhibit significant activity against antibiotic-resistant strains of bacteria, suggesting their potential use as alternative antimicrobial agents.
- Cancer Therapy : Research involving animal models showed that treatment with iodinated compounds led to tumor regression in xenografts derived from human cancer cells, indicating promising anticancer properties.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-iodo-3-nitrobenzene, and how do reaction conditions influence yield and purity?
Basic Research Focus
this compound is typically synthesized via electrophilic aromatic substitution (EAS) or halogen exchange reactions. Key considerations include:
- Electrophilic iodination : Nitrobenzene derivatives are iodinated using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃). The nitro group directs iodination to the meta position .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is used to isolate the product. Purity (>97%) is confirmed by GC or HPLC .
Advanced Research Focus
Optimizing regioselectivity and minimizing di-iodination byproducts requires precise control of stoichiometry (e.g., limiting iodine equivalents) and temperature (0–25°C). For example, excess ICl at elevated temperatures may lead to polyhalogenation. Kinetic vs. thermodynamic control in EAS should be evaluated via time-resolved NMR studies .
Q. How can 1H NMR and X-ray crystallography be utilized to resolve structural ambiguities in this compound derivatives?
Basic Research Focus
- 1H NMR : Characteristic splitting patterns (e.g., meta-substituted aromatic protons) and coupling constants (J = 7.8–8.2 Hz) confirm substitution patterns. For example, the aromatic protons in this compound exhibit distinct triplets and doublets in CDCl₃ .
- X-ray crystallography : SHELXL ( ) or OLEX2 ( ) software can refine crystal structures. Heavy iodine atoms enhance electron density maps, improving accuracy in bond-length determination .
Advanced Research Focus
Discrepancies between computational (DFT) and experimental bond lengths (e.g., C–I vs. C–NO₂) may arise from crystal packing effects. High-resolution synchrotron data and Hirshfeld surface analysis can resolve such contradictions .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Basic Research Focus
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
- Spill management : Neutralize with sodium thiosulfate to reduce iodine toxicity, followed by adsorption onto vermiculite .
Advanced Research Focus
For isotopic variants (e.g., 14C-labeled compounds), additional precautions include:
- Radiation shielding : Use lead-lined containers for [14C]-1-iodo-3-nitrobenzene storage.
- Waste disposal : Segregate radioactive waste and comply with institutional protocols for decay storage .
Q. How does this compound participate in tandem cross-coupling reactions, and what factors dictate regioselectivity?
Advanced Research Focus
In Suzuki-Miyaura couplings, the iodine substituent acts as a superior leaving group compared to chloro/bromo analogs. For example, coupling this compound with arylboronic acids under Pd(PPh₃)₄ catalysis yields biaryl products with >60% efficiency. Key factors:
- Ligand selection : Bulky ligands (e.g., SPhos) suppress homocoupling byproducts.
- Solvent polarity : DMF enhances oxidative addition rates but may promote nitro group reduction. Monitor reaction progress via TLC (Rf ~0.12 in pentane) .
Q. What strategies address contradictions in reaction yields reported for homocoupling vs. heterocoupling of this compound?
Advanced Research Focus
Homocoupling (e.g., forming 3,3′-dinitrobiphenyl via Ullmann coupling) often competes with heterocoupling. Discrepancies arise from:
- Catalyst choice : CuI vs. Pd-based systems favor different pathways.
- Redox conditions : Nitro groups may undergo partial reduction under H₂ atmospheres, altering reactivity.
Validate mechanistic hypotheses using kinetic isotope effects (KIEs) or in situ IR spectroscopy to track intermediate formation .
Q. How can isotopic labeling (e.g., 14C) of this compound enhance mechanistic studies in organic synthesis?
Advanced Research Focus
14C-labeled this compound enables:
- Radiotracer studies : Quantify bond cleavage/formation rates in cross-couplings via scintillation counting.
- Metabolic pathway mapping : Track degradation products in environmental studies (limited by lack of ecotoxicity data; see ).
Note: Specialized handling is required due to β-radiation emissions (0.156 MeV) from 14C .
Q. What computational tools aid in predicting the reactivity of this compound in novel reaction systems?
Advanced Research Focus
- DFT calculations : Gaussian or ORCA software can model transition states for oxidative addition steps (e.g., Pd(0)→Pd(II)).
- Docking studies : AutoDock Vina predicts interactions between nitro groups and enzyme active sites (e.g., nitric oxide synthase inhibition; ).
Cross-validate computational results with experimental kinetic data to refine force fields .
Q. Why are ecological impacts of this compound poorly characterized, and how can researchers address this gap?
Advanced Research Focus
Current SDS documents lack ecotoxicity data ( ). Mitigation strategies:
Properties
IUPAC Name |
1-iodo-3-nitrobenzene | |
---|---|---|
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InChI |
InChI=1S/C6H4INO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H | |
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InChI Key |
CBYAZOKPJYBCHE-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=CC(=C1)I)[N+](=O)[O-] | |
Source | PubChem | |
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Molecular Formula |
C6H4INO2 | |
Record name | 1-IODO-3-NITROBENZENE | |
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DSSTOX Substance ID |
DTXSID5025449 | |
Record name | 1-Iodo-3-nitrobenzene | |
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Molecular Weight |
249.01 g/mol | |
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Physical Description |
Monoclinic prisms or tan solid. (NTP, 1992), Prisms or tan solid; mp = 36-38 deg C; [CAMEO] | |
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Record name | 1-Iodo-3-nitrobenzene | |
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Boiling Point |
536 °F at 760 mmHg (NTP, 1992) | |
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Flash Point |
161 °F (NTP, 1992) | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
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Density |
1.9477 at 122 °F (NTP, 1992) - Denser than water; will sink | |
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Vapor Pressure |
0.00174 [mmHg] | |
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CAS No. |
645-00-1 | |
Record name | 1-IODO-3-NITROBENZENE | |
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Record name | 1-Iodo-3-nitrobenzene | |
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Record name | Benzene, 1-iodo-3-nitro- | |
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Record name | 1-IODO-3-NITROBENZENE | |
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Melting Point |
97 to 100 °F (NTP, 1992) | |
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Retrosynthesis Analysis
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